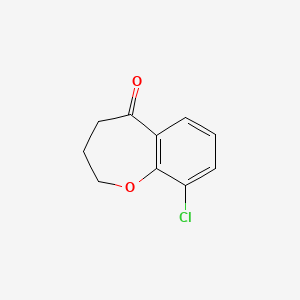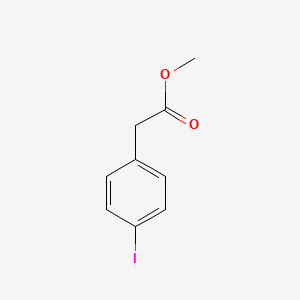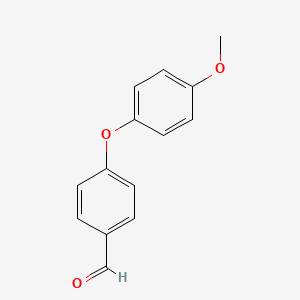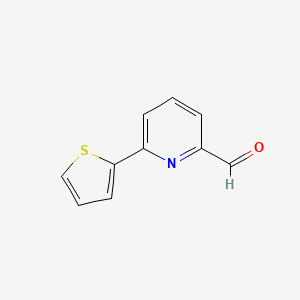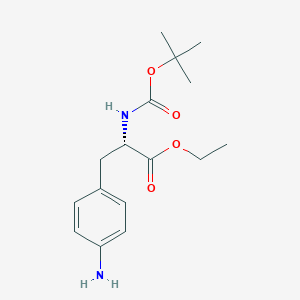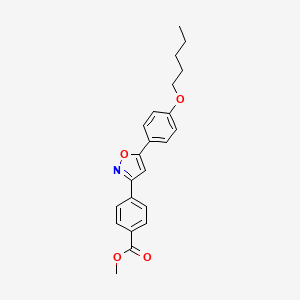
cis-1,4-Hexadiene
概要
説明
Cis-1,4-Hexadiene is a hydrocarbon that can be synthesized from the cobalt-catalyzed reaction between butadiene and ethylene .
Synthesis Analysis
The synthesis of this compound involves a cobalt-catalyzed reaction between butadiene and ethylene . A study also discusses the hydrogenation of isotactic and syndiotactic cis-1,4 poly (1,3-heptadiene)s .Molecular Structure Analysis
This compound has a molecular formula of C6H10. Its molecular weight is 82.14 g/mol . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of this compound with Fe (CO) 5 results in the formation of the trans-1,3-hexadiene-iron tricarbonyl complex (I), along with a small amount of the trans, trans-2,4-hexadiene complex (II) .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a boiling point of 65-66 °C (lit.) and a density of 0.707 g/mL at 20 °C (lit.) . It has a refractive index of n20/D 1.415 .科学的研究の応用
Polymerization and Material Properties
- Polymer Synthesis : cis-1,4-Hexadiene, along with its trans isomer, has been extensively studied for polymerization. Notably, the homopolymerization of this compound using specific catalyst systems results in polymers with a regular head-to-tail sequence of 1,2-polymerization units. These polymers are significant as examples of uncrosslinked, ozone-resistant rubbers with pendant unsaturation on alternating carbon atoms in the saturated carbon-carbon backbone (Lal, Hanlon, & Chen, 1979).
- Characterization of Polymers : The molecular structure and properties of polymers derived from this compound have been characterized using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These studies contribute to understanding the microstructural changes in the polymers, which is crucial for applications in material science (Golub, Rosenberg, & Gemmer, 1979).
Chemical Synthesis
- Synthesis of Pheromones : Research has demonstrated the transformation of (E,Z)-2,4-Hexadiene into this compound, which is a key component in the synthesis of certain pheromones like those of the carpenter bee. This process involves palladium-catalyzed reactions, illustrating the chemical versatility and importance of this compound in synthetic organic chemistry (Bäckvall, Byström, & Nyström, 1985).
Catalysis and Reaction Studies
- Catalytic Systems : The reaction of this compound with other chemicals like butadiene and ethylene in the presence of various catalysts has been a subject of study. This research is important for understanding the mechanisms of catalysis and optimizing production processes in industrial chemistry (Henrici-Olivé & Olivé, 1972).
Advanced Chemical Research
- Stereochemistry Studies : The [4 + 2] cycloadditions of hexadienes with C(60) and the resulting stereochemistry have been explored, highlighting the potential of this compound in advanced chemical synthesis and materials research (Chronakis, Froudakis, & Orfanopoulos, 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
(4Z)-hexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHEGAFLDMLAL-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015940 | |
| Record name | (Z)-1,4-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7318-67-4 | |
| Record name | cis-1,4-Hexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7318-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Hexadiene, (4Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-1,4-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hexa-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-HEXADIENE, (4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUZ7TAA620 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical polymerization characteristics of cis-1,4-hexadiene?
A: this compound readily undergoes polymerization reactions, with the resulting polymer microstructure heavily influenced by the catalyst system employed. For instance, when polymerized using a Et3Al/α-TiCl3/hexamethylphosphoric triamide catalyst, this compound forms a polymer primarily composed of 1,2-polymerization units in a head-to-tail arrangement. [] Interestingly, this polymerization process, unlike those using VOCl3- or β-TiCl3-based catalysts, doesn't significantly reduce the unsaturation levels in the final polymer. [] This characteristic makes the polymer produced via the Et3Al/α-TiCl3/hexamethylphosphoric triamide route potentially valuable for applications requiring ozone resistance. []
Q2: How does the microstructure of poly(this compound) compare to its trans counterpart?
A: Both poly(this compound) and poly(trans-1,4-hexadiene), when synthesized with the Et3Al/α-TiCl3/hexamethylphosphoric triamide catalyst system, predominantly exhibit a 1,2-polymerization unit structure with a regular head-to-tail sequence. [] Notably, proton NMR analysis reveals that poly(trans-1,4-hexadiene) produced through this method possesses an isotactic configuration. [] While similar analysis for the cis-isomer is inconclusive, it is suggested that it might also adopt an isotactic configuration. []
Q3: Can this compound undergo isomerization during polymerization?
A: Yes, this compound can undergo isomerization reactions during polymerization. [] The extent and nature of the isomerization products are dependent on the specific polymerization conditions and the structure of the monomer itself. []
Q4: What are the potential applications of polymers derived from this compound?
A: Polymers of this compound, particularly those synthesized using specific catalyst systems like Et3Al/α-TiCl3/hexamethylphosphoric triamide, show promise as ozone-resistant rubbers. [] This property arises from their unique microstructure, featuring pendant unsaturation on alternating carbon atoms along the saturated carbon-carbon backbone. []
Q5: Does this compound participate in any notable codimerization reactions?
A: Yes, this compound can engage in codimerization with other unsaturated hydrocarbons like ethylene. For instance, in the presence of a catalyst system composed of bis(triphenylphosphine)σ-arylnickel(II) halide and boron trifluoride etherate, this compound codimerizes with ethylene to yield a mixture of trans-1,4-hexadiene, this compound, and 3-methyl-1,4-pentadiene. [] This reaction proceeds efficiently at a moderate temperature of 15°C and under 20 kg/cm2 pressure. [] Interestingly, the addition of a catalytic amount of water significantly enhances the activity of this codimerization process. []
Q6: What photochemical reactions can this compound polymers undergo?
A: Poly(this compound) films, upon exposure to ultraviolet irradiation under vacuum, undergo significant photoinduced loss of unsaturation. [] This phenomenon is primarily attributed to the cyclization of the pendant double bonds present in the polymer structure. [] Notably, a direct photochemical cis-trans isomerization of the CHCH double bonds also accompanies this cyclization process. [] This behavior aligns with observations made in similar diene polymers like 1,4-polybutadiene. []
Q7: How do thermal rearrangements in poly(this compound) differ from its photochemical reactions?
A: While both thermal and photochemical treatments can induce rearrangements in poly(this compound), the underlying mechanisms differ. Thermal rearrangements in poly(this compound), primarily featuring a 1,8 diene structure, predominantly proceed through a [2 + 2] thermal cycloaddition of double bonds. [] This contrasts with the photochemical pathway, where direct cis-trans isomerization of the double bonds plays a significant role alongside cyclization. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
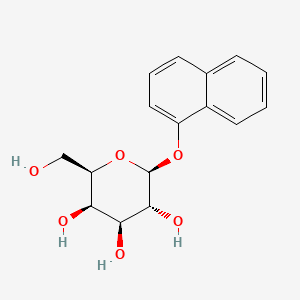
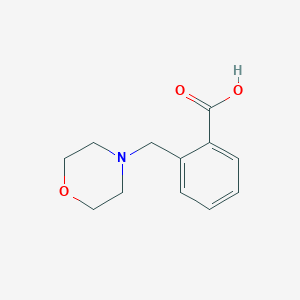

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
